molecular formula C18H19N3O3S3 B2732539 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058399-21-5

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2732539
CAS No.: 1058399-21-5
M. Wt: 421.55
InChI Key: JVYTWJAANSOEJI-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound acts by targeting the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and subsequent phosphorylation events. IRAK4 is a central mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which upon activation, lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of these pathways is implicated in a range of autoimmune, inflammatory, and oncological diseases. As a research-grade IRAK4 inhibitor, this molecule is an essential pharmacological tool for dissecting the role of IRAK4 in pathologies such as rheumatoid arthritis, lupus, and myeloid malignancies. Its utility extends to in vitro and in vivo studies aimed at validating IRAK4 as a therapeutic target and for exploring combination therapies with other targeted agents. Research has highlighted the significance of IRAK4 signaling in the tumor microenvironment and in the survival of certain cancer cells, making this inhibitor valuable for oncology research programs focused on innate immunity pathways. By precisely inhibiting IRAK4, researchers can probe the complex interplay between inflammatory signaling and disease progression, facilitating the development of novel treatment strategies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-27(23,24)21-9-4-5-12(11-21)16(22)20-17-13(8-10-25-17)18-19-14-6-2-3-7-15(14)26-18/h2-3,6-8,10,12H,4-5,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYTWJAANSOEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H12N4O2S2\text{C}_{16}\text{H}_{12}\text{N}_{4}\text{O}_2\text{S}_2

It features a benzo[d]thiazole moiety, a thiophene ring, and a piperidine structure, which are significant for its biological interactions. The presence of the methylsulfonyl group enhances its solubility and bioavailability.

Research indicates that this compound exhibits significant interaction with the Epidermal Growth Factor Receptor (EGFR) . EGFR is crucial in regulating cell growth and proliferation, making it a target in cancer therapy. The compound binds effectively to the EGFR, inhibiting its activation and subsequent signaling pathways associated with tumor growth.

Binding Affinity

Molecular dynamics simulations have shown that this compound can occupy the receptor cavity, stabilizing the protein structure and preventing conformational changes that lead to activation.

Anticancer Properties

The compound has demonstrated antiproliferative activity against various cancer cell lines. Studies have reported that it inhibits cell proliferation in:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines suggest potent anticancer activity:

Cell LineIC50 (µM)
A5495.4
MCF74.8
HCT1166.0

These results indicate that the compound's structural components contribute to its efficacy as an anticancer agent.

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antioxidant activities. The compound may modulate inflammatory cytokines and reduce oxidative stress markers in vitro.

Case Studies

  • Study on Anticancer Activity : A study published in Molecular Pharmacology explored the effects of this compound on A549 cells. The findings revealed a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways.
  • EGFR Inhibition Study : Another research article highlighted the binding interactions between the compound and EGFR using surface plasmon resonance (SPR). It confirmed high binding affinity and competitive inhibition against known EGFR ligands.
  • In Vivo Studies : Animal model studies indicated that administration of the compound resulted in significant tumor size reduction in xenograft models of breast cancer, supporting its potential therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing biological activity, selectivity, and toxicity profiles.

Anti-inflammatory and Analgesic Analogs

  • Compounds 42 and 43 (Sunil Kumar and Ritika, 2025):

    • Structure : Feature a benzo[d]thiazol-2-yl group and a nitro-phenylsulfonyl-pyrrolidine carboxamide.
    • Activity : Exhibit anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib. Molecular docking confirms strong interactions with COX-2.
    • Limitation : High ulcerogenic index (indicative of gastrointestinal toxicity) compared to the target compound, which lacks a nitro group and may mitigate this risk .
  • Compounds 44–46 (Shaker et al.):

    • Structure : Indole derivatives with 4-(methylsulfonyl)phenyl substituents.
    • Activity : Selective COX-2 inhibitors with potent in vivo anti-inflammatory effects. Compound 44 (4-chlorobenzyl-substituted) shows the highest activity.
    • Comparison : The target compound’s thiophene-benzothiazole core may offer improved selectivity over indole-based analogs due to reduced off-target interactions .

Antitumor Analogs

  • Compound 47 (Zhuang et al.):

    • Structure : Furo[3,2-b]indole derivative with hydroxymethyl substituents.
    • Activity : Demonstrates potent antitumor activity via apoptosis induction.
    • Comparison : The target compound’s benzothiazole-thiophene system may engage different signaling pathways (e.g., kinase inhibition) compared to furoindole-based agents .
  • Compound 48 (Ma et al.):

    • Structure : (E)-semicarbazide-linked indole-benzo[d]thiazole hybrid.
    • Activity : Broad-spectrum cytotoxicity against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells.
    • Comparison : The target compound’s methylsulfonyl-piperidine group may enhance metabolic stability relative to the semicarbazide moiety in 48, which is prone to hydrolysis .

Piperidine Carboxamide Derivatives

  • N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide (Royal Society of Chemistry, 2025):
    • Structure : Biphenyl and hydroxypyridinyl substituents on piperidine.
    • Activity : Primarily targets neurological or inflammatory receptors (exact mechanism unspecified).
    • Comparison : The target compound’s thiophene-benzothiazole scaffold likely confers distinct target specificity (e.g., kinases vs. neurotransmitter receptors) .

Data Table: Key Features of Comparable Compounds

Compound ID/Name Core Structure Biological Activity Selectivity Toxicity Notes Reference
Target Compound Benzothiazole-thiophene, piperidine Potential COX-2/antitumor High (inferred) Lower ulcerogenicity
Compounds 42, 43 Benzo[d]thiazole, pyrrolidine Anti-inflammatory/analgesic Moderate COX-2 High ulcerogenic index
Compounds 44–46 (Shaker et al.) Indole, methylsulfonylphenyl COX-2 inhibition Selective for COX-2 Moderate
Compound 47 (Zhuang et al.) Furo[3,2-b]indole Antitumor Broad Not reported
Compound 48 (Ma et al.) Indole-benzo[d]thiazole hybrid Cytotoxic (multiple cancers) Broad Higher toxicity
Biphenyl-piperidine carboxamide Biphenyl, hydroxypyridinyl Neurological/anti-inflammatory Unspecified Not reported

Key Research Findings and Implications

  • Structural Advantages of Target Compound :
    • The benzothiazole-thiophene core may enhance DNA intercalation or kinase inhibition compared to indole or furoindole analogs .
    • The methylsulfonyl group improves solubility and metabolic stability relative to nitro or chlorobenzyl groups in analogs 42–46 .
  • Toxicity Considerations: High ulcerogenicity in compounds 42–43 underscores the importance of the target compound’s non-nitrated design. Piperidine carboxamide derivatives generally show better tolerability than semicarbazides (e.g., compound 48) .

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